molecular formula C16H18Cl2N2O B4084756 N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carbo xamide

N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carbo xamide

Cat. No.: B4084756
M. Wt: 325.2 g/mol
InChI Key: NBHNPIBOELDRAF-UHFFFAOYSA-N
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Description

N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[221]heptyl)carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms at the 3 and 5 positions, and a bicyclic heptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carboxamide typically involves the reaction of 3,5-dichloropyridine with a suitable bicyclic heptyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and bicyclic heptyl compounds, such as:

Uniqueness

N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carboxamide is unique due to its specific combination of a chlorinated pyridine ring and a bicyclic heptyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O/c1-9-15(2,3)10-4-5-16(9,7-10)14(21)20-13-12(18)6-11(17)8-19-13/h6,8,10H,1,4-5,7H2,2-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHNPIBOELDRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)NC3=C(C=C(C=N3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carbo xamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carbo xamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carbo xamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carbo xamide
Reactant of Route 5
N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carbo xamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dichloro(2-pyridyl))(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)carbo xamide

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